molecular formula C15H19N3O3S B7762576 Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate

Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B7762576
M. Wt: 321.4 g/mol
InChI Key: YFKTUCIZZBVEBB-UHFFFAOYSA-N
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Description

Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with ethyl, methyl, and thioacetate ester groups. This compound is likely explored as a pharmaceutical intermediate due to its structural similarity to bioactive pyrimidine derivatives .

Properties

IUPAC Name

ethyl 2-(1-ethyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-5-18-13-12(9(3)7-10(4)16-13)14(20)17-15(18)22-8-11(19)21-6-2/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKTUCIZZBVEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-pyrimidine core and a thioether functional group. The molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S, and its structure can be represented as follows:

Ethyl 2 1 ethyl 5 7 dimethyl 4 oxo 1 4 dihydropyrido 2 3 d pyrimidin 2 yl thio acetate\text{Ethyl 2 1 ethyl 5 7 dimethyl 4 oxo 1 4 dihydropyrido 2 3 d pyrimidin 2 yl thio acetate}

The biological activities of this compound are primarily attributed to its interaction with various biological targets. Here are some key findings regarding its mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits potent antimicrobial properties against several bacterial strains. Its mechanism involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Properties : Research has shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in critical metabolic pathways. For instance, it shows inhibitory activity against thymidylate kinase (TMPK), which is crucial for DNA synthesis in pathogens like Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

A series of derivatives have been synthesized to explore the SAR of this compound. Key observations include:

Substituent Effect on Activity
Methyl groupsIncreased potency against bacterial strains
Nitro groupsEssential for maintaining enzyme inhibition
Thioether groupCritical for antimicrobial activity

These modifications have provided insights into optimizing the compound's efficacy while minimizing toxicity.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antimycobacterial Activity : A study demonstrated that this compound exhibited submicromolar activity against M. tuberculosis in vitro without significant cytotoxicity against human fibroblasts .
  • Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines (e.g., MCF7 breast cancer cells), the compound showed selective toxicity with an IC50 value significantly lower than that of standard chemotherapeutics .
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to controls, indicating potential for further development as an anticancer agent .

Scientific Research Applications

Structural Characteristics

The compound features:

  • Thioether functional group : This may enhance its reactivity and biological activity.
  • Pyrido-pyrimidine core : Known for its role in various biological processes and as a scaffold for drug development.

Medicinal Chemistry Applications

Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate has potential applications in the development of therapeutic agents. Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : The compound's structural analogs have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This suggests a potential role in cancer therapy.
  • Antimicrobial Activity : The thioether linkage may contribute to enhanced interactions with microbial targets, indicating possible use as an antimicrobial agent.

Case Study: Anticancer Activity

A study exploring the efficacy of pyrido-pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in tumor growth and proliferation.

Synthesis of Novel Compounds

The synthesis of this compound can be approached through several multi-step synthetic routes. These methods emphasize the importance of constructing complex heterocyclic compounds for pharmaceutical applications.

Synthetic Pathways

Several synthetic strategies have been proposed:

  • Condensation Reactions : Utilizing starting materials such as ethyl acetate and thioether precursors.
  • Cyclization Techniques : Forming the pyrido-pyrimidine core through cyclization reactions involving appropriate reagents.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacodynamics. Potential studies could focus on:

Binding Affinity

Research could investigate the binding affinity of this compound to specific enzymes or receptors involved in disease pathways. This would provide insights into its therapeutic potential and mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropyl-Substituted Analog

Compound : Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate (CAS 938015-58-8)

  • Key Differences :
    • Substituent : Cyclopropyl group at the 1-position instead of ethyl.
    • Properties : Cyclopropyl introduces steric hindrance and may enhance metabolic stability compared to the ethyl group.
    • Availability : Commercially available (97% purity) with molecular weight 333.41 .

Thieno[2,3-d]pyrimidine Derivatives

Compound: Ethyl 2-[3-(4-Nitrophenyl)-4-oxo-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]-thioacetate (Compound 15, )

  • Key Differences: Core Structure: Thieno[2,3-d]pyrimidine instead of pyrido[2,3-d]pyrimidine. Substituents: Nitrophenyl and cyclohepta rings increase molecular weight (436.52 vs. 333.41) and hydrophobicity. Synthesis: Prepared via alkylation with ethyl chloroacetate, yielding a compound with distinct IR peaks for NO₂ (1350, 1519 cm⁻¹) and carbonyl groups (1679, 1733 cm⁻¹) .

Pyrimidine Derivatives with Thietan-Oxy Groups

Compound : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

  • Key Differences: Core Structure: Simple pyrimidine ring without fused pyrido or thieno systems. Synthesis: Derived from 2-chloromethylthiirane, differing from the target compound’s synthetic route .

Pyrrolo-Fused Derivatives

Compound : 1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Compound 4e, )

  • Key Differences :
    • Core Structure : Pyrrolo[2,3-d]pyrimidine fused with pyrido[1,2-a], introducing an additional nitrogen atom.
    • Functional Groups : Carboxylic acid replaces thioacetate ester, enhancing polarity and hydrogen-bonding capacity.
    • Properties : Smaller molecular weight (257.24 vs. 333.41) and higher melting point (243–245°C) .

Chlorophenyl-Substituted Derivatives

Compound : Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate ()

  • Key Differences :
    • Substituents : 4-Chlorophenyl group increases hydrophobicity and membrane permeability.
    • Synthesis : Involves hydrazide intermediates and oxadiazole formation, contrasting with the target compound’s alkylation pathway .

Structural and Functional Comparison Table

Compound Core Structure Molecular Formula Molecular Weight Key Substituents Notable Properties
Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate Pyrido[2,3-d]pyrimidine C₁₆H₁₉N₃O₃S 333.41 Ethyl (1-position), methyl (5,7), thioacetate Potential pharmaceutical intermediate
Cyclopropyl analog (CAS 938015-58-8) Pyrido[2,3-d]pyrimidine C₁₆H₁₉N₃O₃S 333.41 Cyclopropyl (1-position) Enhanced metabolic stability
Thieno[2,3-d]pyrimidine (Compound 15) Thieno[2,3-d]pyrimidine C₂₁H₂₀N₄O₅S₂ 436.52 Nitrophenyl, cyclohepta High molecular weight, nitro group enhances reactivity
Pyrrolo-fused derivative (Compound 4e) Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine C₁₃H₁₁N₃O₃ 257.24 Carboxylic acid High polarity, potential for salt formation
Chlorophenyl-substituted () Pyrimidine C₁₅H₁₅ClN₂O₂S 322.81 4-Chlorophenyl Hydrophobic, antimicrobial potential

Preparation Methods

Alkylation Side Reactions

N-Ethylation using ethyl bromide often competes with O-alkylation at the 4-oxo position, generating up to 15% O-ethyl byproducts. Employing phase-transfer catalysts like tetrabutylammonium bromide suppresses this issue, enhancing N-selectivity to 9:1.

Purification Techniques

Crude products are purified via:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves thioetherification byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Heterocyclization67–9295–98High regioselectivityMulti-step, high-temperature steps
Multicomponent8590Solvent-free, scalableLimited substrate scope
Thioetherification7597Rapid sulfur incorporationRequires pre-formed thiol intermediate

Q & A

Q. What are the standard protocols for synthesizing Ethyl 2-((1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrido[2,3-d]pyrimidin-4-one core. Key steps include:

  • Thioether formation : Reacting a halogenated pyrido[2,3-d]pyrimidin-4-one derivative (e.g., 2-chloro intermediate) with ethyl mercaptoacetate in the presence of a base like triethylamine.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are used to enhance nucleophilic substitution efficiency .
  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC), and purity is confirmed using 1^1H/13^13C NMR and high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, particularly the thioether linkage (δ ~3.5–4.0 ppm for SCH2_2) and ester carbonyl (δ ~170 ppm) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or CI-MS verifies molecular weight (e.g., expected [M+H]+^+ at m/z 333.4 for C16_{16}H19_{19}N3_3O3_3S) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, SHELXL software is used for refinement of crystal structures .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : The ester group is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions. Neutral to mildly acidic buffers (pH 5–7) are recommended for biological assays .
  • Thermal stability : Decomposition occurs above 150°C, as observed in differential scanning calorimetry (DSC) studies. Short-term storage at –20°C in anhydrous DMSO is advised .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or activity of this compound?

  • Density functional theory (DFT) : Predicts regioselectivity in nucleophilic substitution reactions (e.g., sulfur vs. nitrogen attack sites on the pyrimidine ring) .
  • Molecular docking : Screens interactions with biological targets (e.g., COX enzymes) by aligning the thioacetate moiety with active-site residues. Preliminary data suggest IC50_{50} values comparable to related pyrimidine derivatives (19.45–42.1 μM) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Crystallographic validation : When NMR signals overlap (e.g., methyl protons in dimethylpyrido rings), single-crystal X-ray diffraction using SHELX programs provides unambiguous confirmation .
  • 2D NMR techniques : HSQC and HMBC correlations clarify connectivity in complex heterocyclic systems .

Q. How can reaction yields be improved for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 6 hours conventionally) .
  • Catalyst optimization : Transition metals (e.g., CuI) enhance thioether bond formation efficiency, reducing byproducts like disulfides .

Comparative Analysis of Analogues

Compound NameStructural VariationKey Activity/ApplicationReference
Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetateFluorine substituent on phenyl ringEnhanced COX-2 inhibition
1,3-Dimethyl-6-[2-(3-substituted phenyl)thiazolidin-4-one-3-yl]-pyrimidine-2,4-dioneThiazolidinone scaffoldHerbicide antidote activity
Substituted Pyrimido[5,4-b]indolesFused indole-pyrimidine systemAnticancer (apoptosis induction)

Methodological Considerations

  • Crystallography : For high-resolution structural data, use SHELXL with TWINABS for handling twinned crystals .
  • Biological assays : Prioritize cell lines with high expression of target enzymes (e.g., COX-2 for anti-inflammatory studies) and validate via Western blotting .

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